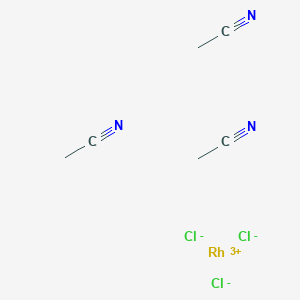
Tris(acetonitrile)trichlororhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(acetonitrile)trichlororhodium is a coordination compound with the chemical formula C_6H_9Cl_3N_3Rh . This compound features a rhodium center coordinated to three acetonitrile ligands and three chloride ions. It is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(acetonitrile)trichlororhodium can be synthesized through the reaction of rhodium trichloride with acetonitrile. The reaction typically involves dissolving rhodium trichloride in acetonitrile and allowing the mixture to react under controlled conditions. The product is then isolated and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(acetonitrile)trichlororhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The acetonitrile ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve other nitriles, phosphines, or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) species, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(acetonitrile)trichlororhodium has several applications in scientific research, including:
Wirkmechanismus
The mechanism by which tris(acetonitrile)trichlororhodium exerts its effects involves its ability to coordinate with various ligands. The rhodium center can undergo oxidation and reduction, facilitating electron transfer reactions. This makes it an effective catalyst in many chemical processes. The molecular targets and pathways involved depend on the specific reaction and ligands present .
Vergleich Mit ähnlichen Verbindungen
Tris(acetonitrile)tricarbonylchromium(0): This compound features a chromium center coordinated to three acetonitrile ligands and three carbonyl groups.
Tris(acetylacetonate)rhodium(III): Another rhodium complex with acetylacetonate ligands instead of acetonitrile.
Uniqueness: Tris(acetonitrile)trichlororhodium is unique due to its specific coordination environment and the presence of acetonitrile ligands. This gives it distinct chemical properties and reactivity compared to other rhodium complexes. Its ability to undergo various chemical reactions and serve as a versatile catalyst highlights its importance in both research and industrial applications .
Eigenschaften
CAS-Nummer |
58166-91-9 |
|---|---|
Molekularformel |
C6H9Cl3N3Rh |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
acetonitrile;rhodium(3+);trichloride |
InChI |
InChI=1S/3C2H3N.3ClH.Rh/c3*1-2-3;;;;/h3*1H3;3*1H;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
VNJKISJBEXQYEV-UHFFFAOYSA-K |
Kanonische SMILES |
CC#N.CC#N.CC#N.[Cl-].[Cl-].[Cl-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)

![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)





![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)

